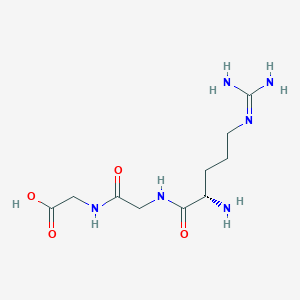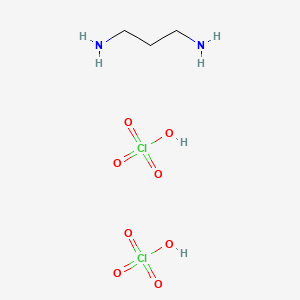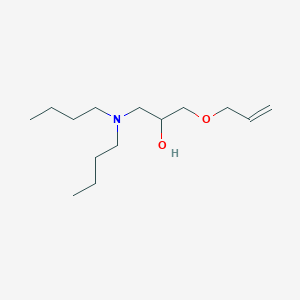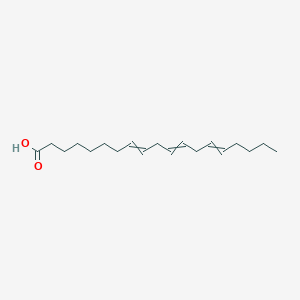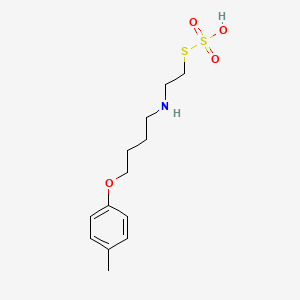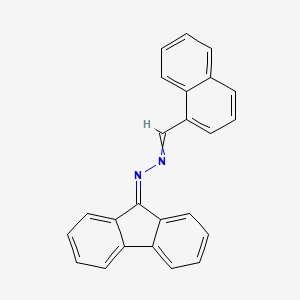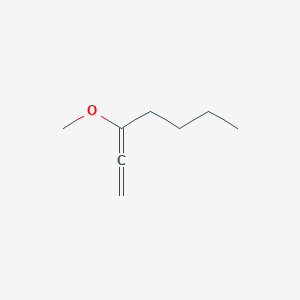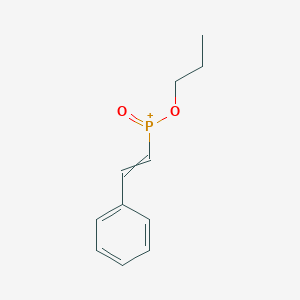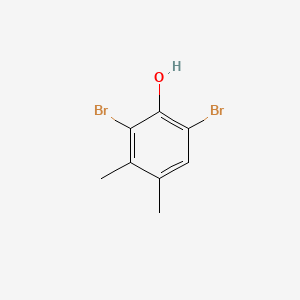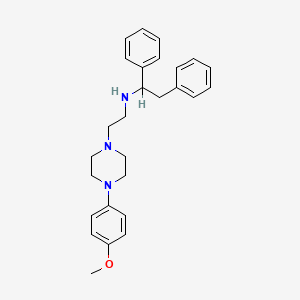
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the diphenylethylamino group: This step might involve the reaction of the piperazine intermediate with 1,2-diphenylethylamine under specific conditions.
Attachment of the p-methoxyphenyl group: This could be done through a substitution reaction using a p-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(1,2-Diphenylethylamino)ethyl)piperazine
- 4-(p-Methoxyphenyl)piperazine
- 1,2-Diphenylethylamine
Uniqueness
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine is unique due to the combination of its structural features, which might confer specific pharmacological properties not found in other similar compounds. This uniqueness could be explored through comparative studies on their biological activities and chemical reactivities.
Propriétés
Numéro CAS |
23892-53-7 |
|---|---|
Formule moléculaire |
C27H33N3O |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C27H33N3O/c1-31-26-14-12-25(13-15-26)30-20-18-29(19-21-30)17-16-28-27(24-10-6-3-7-11-24)22-23-8-4-2-5-9-23/h2-15,27-28H,16-22H2,1H3 |
Clé InChI |
BTNCTRGBVDXCCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
